4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride
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Overview
Description
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C14H22ClIN2O2S and a molecular weight of 444.75915 g/mol. This compound is known for its unique structure, which includes an iodine atom, a pyrrolidine ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Intermediate: The initial step involves the formation of the pyrrolidine intermediate by reacting pyrrolidine with a suitable alkylating agent.
Iodination: The next step involves the introduction of the iodine atom to the benzene ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the iodinated intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance the binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide
- 4-Iodo-n-(4-piperidin-1-ylbutyl)benzenesulfonamide
- 4-Iodo-n-(4-morpholin-1-ylbutyl)benzenesulfonamide
Uniqueness
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the iodine atom, pyrrolidine ring, and sulfonamide group provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H22ClIN2O2S |
---|---|
Molecular Weight |
444.8 g/mol |
IUPAC Name |
4-iodo-N-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-1-2-10-17-11-3-4-12-17;/h5-8,16H,1-4,9-12H2;1H |
InChI Key |
JQWZBKZBKUPXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |
Origin of Product |
United States |
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